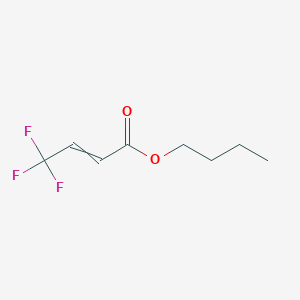
Butyl 4,4,4-trifluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4,4,4-trifluorobut-2-enoate is a fluorinated ester compound known for its unique chemical properties and potential applications in various scientific fields. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4,4,4-trifluorobut-2-enoate typically involves the esterification of 4,4,4-trifluorobut-2-enoic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Butyl 4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4,4,4-trifluorobut-2-enoic acid.
Reduction: Butyl 4,4,4-trifluorobutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl 4,4,4-trifluorobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butyl 4,4,4-trifluorobut-2-enoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug delivery systems. The compound can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with similar reactivity but different applications.
tert-Butyl 4,4,4-trifluorobut-2-enoate: A structurally similar compound with variations in the ester group.
Uniqueness: Butyl 4,4,4-trifluorobut-2-enoate stands out due to its specific ester group, which imparts unique solubility and reactivity characteristics. Its trifluoromethyl groups provide enhanced chemical stability and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
921212-92-2 |
|---|---|
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
butyl 4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C8H11F3O2/c1-2-3-6-13-7(12)4-5-8(9,10)11/h4-5H,2-3,6H2,1H3 |
InChI Key |
MAFQXXXUUASKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















